![molecular formula C8H10F3N3 B1384382 2-Methyl-6-(Trifluormethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin CAS No. 1016703-80-2](/img/structure/B1384382.png)

2-Methyl-6-(Trifluormethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin

Übersicht

Beschreibung

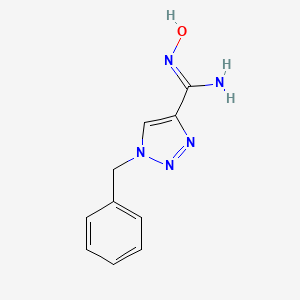

The compound “2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine” belongs to a class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used in the agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of pyrazolopyrimidines allows versatile structural modifications at various positions via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Various methods of synthesizing related compounds have been reported .Molecular Structure Analysis

Pyrazolopyrimidines are fused, rigid, and planar N-heterocyclic systems that contain both pyrazole and pyrimidine rings . The structure of these compounds can be determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Several reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .Wissenschaftliche Forschungsanwendungen

Agrochemische Industrie

Die Trifluormethylpyridin-(TFMP)-Derivate, zu denen auch die 2-Methyl-6-(Trifluormethyl)-Einheit gehört, werden in der Agrochemie umfassend eingesetzt. Sie dienen hauptsächlich dem Schutz von Nutzpflanzen vor Schädlingen. Die Einführung von Fluazifop-Butyl markierte den Beginn von TFMP-Derivaten auf dem Markt, und seitdem wurden über 20 neue TFMP-haltige Agrochemikalien benannt . Die einzigartige Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und der Eigenschaften des Pyridinmoleküls trägt zu den biologischen Aktivitäten dieser Verbindungen bei.

Pharmazeutische Anwendungen

Mehrere TFMP-Derivate sind für die Verwendung in Arzneimitteln zugelassen. Die 2-Methyl-6-(Trifluormethyl)-Gruppe findet sich in fünf pharmazeutischen Produkten, die die Marktzulassung erhalten haben, und viele weitere befinden sich in klinischen Studien . Das Vorhandensein der Trifluormethylgruppe in Arzneimittelmolekülen wurde mit zahlreichen pharmakologischen Aktivitäten in Verbindung gebracht, was sie zu einem wichtigen Pharmakophor im Wirkstoffdesign macht .

Antifungal Aktivitäten

Verbindungen, die die 2-Methyl-6-(Trifluormethyl)-Gruppe enthalten, haben vielversprechende antifungale Aktivitäten gegen verschiedene Krankheitserreger wie Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae und Sclerotinia sclerotiorum gezeigt . Diese Verbindungen werden auf ihr Potenzial als Fungizide untersucht, wobei einige eine vergleichbare Wirksamkeit wie etablierte Behandlungen wie Tebuconazol aufweisen.

Antikrebsforschung

Die 2-Methyl-6-(Trifluormethyl)-Einheit wurde in neuartige Thiazolopyrimidin-Derivate integriert, die auf ihre Antikrebsaktivität gegen humane Krebszelllinien und primäre CLL-Zellen untersucht wurden. Diese Derivate haben gezeigt, dass sie den Zelltod durch Apoptose induzieren können, indem sie das CDK-Enzym hemmen, das für den Zellzyklusfortschritt entscheidend ist .

Fungizide Eigenschaften

Bei der Entwicklung von Fungiziden spielt die optimale Struktur der Pyrimidingruppe, einschließlich der 2-Methyl-6-(Trifluormethyl)-Komponente, eine wichtige Rolle. Die räumliche Konfiguration der Kohlenstoffatome, die mit der Trifluormethylgruppe verbunden sind, ist für die fungizide Aktivität der Verbindung entscheidend .

Synthese von Zwischenprodukten

Die 2-Methyl-6-(Trifluormethyl)-Gruppe dient als Schlüsselzwischenprodukt bei der Synthese verschiedener Verbindungen. So kann beispielsweise 2-Chlor-5-(Trifluormethyl)pyridin, ein Derivat, in guter Ausbeute durch eine einfache einstufige Reaktion synthetisiert werden, was die Vielseitigkeit und Bedeutung der Trifluormethylgruppe in der synthetischen Chemie unterstreicht .

Wirkmechanismus

Target of Action

Similar compounds have shown antifungal and antibacterial activities .

Mode of Action

It’s known that similar compounds can engage in hydrogen bonding with enzymes like succinate dehydrogenase (sdh) at specific sites . This interaction could potentially inhibit the enzyme’s activity, leading to its antifungal and antibacterial effects.

Biochemical Pathways

The inhibition of enzymes like sdh could disrupt the citric acid cycle, affecting energy production in the targeted organisms .

Pharmacokinetics

Similar compounds have shown promising antiproliferative activities against certain human tumor cell lines , suggesting potential bioavailability.

Result of Action

Similar compounds have demonstrated antifungal and antibacterial properties , suggesting that this compound may also exhibit these effects.

Action Environment

Similar compounds have been found to be sensitive to air , suggesting that this compound may also be sensitive to environmental conditions.

Safety and Hazards

Zukünftige Richtungen

The development of novel and promising fungicides is urgently required . Pyrazolopyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . It is expected that many novel applications of these compounds will be discovered in the future .

Biochemische Analyse

Biochemical Properties

2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The inhibition of CDK2 by 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine leads to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, this compound interacts with the NF-kB protein, modulating inflammatory responses .

Cellular Effects

The effects of 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine on various cell types and cellular processes are profound. In neuronal cells, it exhibits neuroprotective properties by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . This compound also influences cell signaling pathways, such as the NF-kB pathway, thereby modulating inflammatory responses in microglial cells . Furthermore, it affects gene expression and cellular metabolism, contributing to its potential therapeutic effects.

Molecular Mechanism

At the molecular level, 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and leading to cell cycle arrest . Additionally, this compound interacts with the NF-kB protein, inhibiting its activation and subsequent inflammatory responses . Molecular docking studies have shown that 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine forms favorable interactions with the active residues of these proteins, contributing to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that the compound retains its neuroprotective and anti-inflammatory properties over time, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and elimination . The compound’s metabolic pathways also involve conjugation reactions, leading to the formation of water-soluble metabolites that are excreted from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilicity allows it to diffuse easily into cells, where it accumulates in specific compartments . This distribution pattern is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cells.

Subcellular Localization

The subcellular localization of 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

2-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c1-5-2-7-12-3-6(8(9,10)11)4-14(7)13-5/h2,6,12H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQAVILCPARHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2CC(CNC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)

![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)

![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)

![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)